molecular formula C20H25N3O3S B2857083 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1171731-75-1

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2857083
CAS RN: 1171731-75-1
M. Wt: 387.5
InChI Key: AHFUPDXAGIZLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Biological Activity

  • PPARpan Agonist Synthesis : An efficient synthesis pathway for a potent PPARpan agonist was developed, highlighting the compound's significance in pharmaceutical chemistry. This synthesis, described by Guo et al. (2006), showcases the utility of related structures in drug development, particularly in modulating peroxisome proliferator-activated receptors (PPARs) which are crucial for regulating metabolic processes (Guo et al., 2006).

  • Antimicrobial Activities : The synthesis of new 1,2,4-Triazole derivatives, including structures analogous to the chemical , was undertaken to evaluate their antimicrobial properties. This research, conducted by Bektaş et al. (2007), highlights the compound's potential application in developing new antimicrobial agents, indicating its relevance in addressing bacterial and fungal infections (Bektaş et al., 2007).

Pharmacological Applications and Drug Development

  • σ1 Receptor Antagonist for Pain Management : A new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (9k, EST64454), was identified as a σ1 receptor antagonist with potential clinical applications in pain management. Highlighted by Díaz et al. (2020), this compound's synthesis and pharmacological profile suggest its utility in developing new pain relief medications (Díaz et al., 2020).

  • Tubulin Polymerization Inhibitors : Analogues derived from Phenoxazine and Phenothiazine, featuring the phenylpiperazine moiety, have been studied for their ability to inhibit tubulin polymerization, showcasing significant antiproliferative properties against cancer cell lines. This research by Prinz et al. (2017) underlines the compound's potential in cancer therapeutics, especially in designing novel agents that target the microtubule dynamics of cancer cells (Prinz et al., 2017).

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-10-8-22(9-11-23)12-19-21-16(14-27-19)15-6-7-15/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFUPDXAGIZLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.